Pyridazine-3-thiol

Description

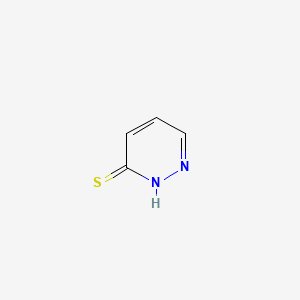

Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQSRZSUGBETRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394639 | |

| Record name | PYRIDAZINE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-77-6 | |

| Record name | 3-Pyridazinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRIDAZINE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Pyridazine 3 Thiol

The synthesis of Pyridazine-3-thiol can be achieved through various routes. A common method involves the reaction of a suitable pyridazine (B1198779) precursor, such as 3-chloropyridazine, with a source of sulfur, like sodium hydrosulfide. Another approach is the cyclization of appropriate acyclic precursors. For instance, the condensation of hydrazine (B178648) with a suitable 1,4-dicarbonyl compound can form the pyridazine ring, followed by the introduction of the thiol group. smolecule.comsmolecule.com

Characterization of this compound is typically carried out using a combination of spectroscopic techniques to confirm its structure.

| Spectroscopic Data | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyridazine ring protons and a characteristic signal for the SH proton, which can vary in position. |

| ¹³C NMR (CDCl₃) | Resonances for the carbon atoms of the pyridazine ring, including the carbon bearing the thiol group. |

| IR (KBr) | Absorption bands indicating the C=N and C-S stretching vibrations, as well as the S-H stretching band. |

This table presents typical ranges for spectroscopic data and may vary based on the specific conditions and instrumentation used.

Chemical Reactivity and Reaction Mechanisms of Pyridazine 3 Thiol

Thiol Group Reactivity

The thiol (-SH) group is the most reactive site on the Pyridazine-3-thiol molecule, engaging in a variety of reactions characteristic of mercaptans. Its reactivity is largely defined by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Oxidation Reactions: Formation of Disulfides and Sulfonic Acids

The thiol group of this compound is readily oxidized under various conditions to yield either disulfides or, with more potent oxidizing agents, sulfonic acids. smolecule.comsmolecule.com

The oxidation to a disulfide is a common transformation for thiols, resulting in the formation of a symmetrical disulfide bridge between two molecules. tandfonline.commdpi.com This reaction can be achieved using a range of mild oxidizing agents, including hydrogen peroxide, iodine, or even air, often catalyzed by metal salts. mdpi.comresearchgate.net For instance, thiols can be efficiently oxidized to disulfides using trichloroisocyanuric acid in a solution containing pyridine (B92270) and water. tandfonline.comtandfonline.com Another effective method involves using 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (pytz) as a metal-free oxidant in an aqueous medium, which proceeds through a radical mechanism. rsc.org

Further oxidation of the thiol group or the intermediate disulfide leads to the formation of the more highly oxidized pyridazine-3-sulfonic acid. This conversion typically requires stronger oxidizing conditions. smolecule.com A common laboratory method for synthesizing sulfonic acids from thiols involves oxidation with hydrogen peroxide, often in an alkaline medium such as potassium hydroxide (B78521) (KOH) in methanol. uol.de The synthesis of pyridine-3-sulfonic acid can also be achieved through a multi-step process involving the oxidation of a precursor to an N-oxide, followed by sulfonation and subsequent reduction. google.com

| Reaction Type | Product | Typical Reagents | Reference |

|---|---|---|---|

| Disulfide Formation | 3,3'-Disulfanediylbis(pyridazine) | Hydrogen Peroxide (H₂O₂), Iodine (I₂), Air, Trichloroisocyanuric acid | smolecule.com, tandfonline.com, mdpi.com |

| Sulfonic Acid Formation | Pyridazine-3-sulfonic acid | Strong oxidizing agents (e.g., H₂O₂ in KOH/Methanol) | smolecule.com, uol.de |

Alkylation Reactions: Formation of Thioethers

The thiol group of this compound is nucleophilic and readily undergoes alkylation to form thioethers (sulfides). smolecule.comvulcanchem.com The reaction typically proceeds via an SN2 mechanism where the deprotonated thiol (thiolate) acts as a potent nucleophile. The thiolate anion attacks an alkyl halide or another suitable electrophile, displacing the leaving group and forming a carbon-sulfur bond. smolecule.com This S-alkylation is a versatile method for introducing a wide variety of alkyl or aryl substituents onto the sulfur atom, expanding the synthetic utility of the parent compound. smolecule.comvulcanchem.com

| Reactant | Product Class | General Reaction |

|---|---|---|

| Alkyl Halide (R-X) | Thioether | This compound + R-X → 3-(Alkylthio)pyridazine + HX |

| Acyl Chloride (R-COCl) | Thioester | This compound + R-COCl → S-(Pyridazin-3-yl) ethanethioate + HCl |

Nucleophilic Addition and Substitution Reactions

The sulfur atom's lone pairs make the thiol group a competent nucleophile, enabling it to participate in both nucleophilic substitution and addition reactions. vulcanchem.com As discussed in the alkylation section (3.1.2), its role as a nucleophile in substitution reactions is well-established. smolecule.com

Furthermore, the thiol group can engage in nucleophilic addition reactions, most notably with activated alkenes in a process known as a thiol-ene reaction or Michael addition. wikipedia.org In this reaction, the thiol adds across a carbon-carbon double bond, typically in an anti-Markovnikov fashion, to form a thioether. wikipedia.org The reaction can be initiated by radicals or catalyzed by a base, which deprotonates the thiol to the more nucleophilic thiolate anion. wikipedia.org Thiols and thiolates have also been shown to act as nucleophiles in reactions with metal nitrosyl complexes. unesp.br

Pyridazine (B1198779) Ring Reactivity

The pyridazine ring contains two adjacent nitrogen atoms, which are more electronegative than carbon. This property significantly influences the ring's reactivity, rendering it electron-deficient.

Electrophilic Substitution Reactions on Nitrogen Atoms

Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms of the pyridazine ring are deactivated towards electrophilic aromatic substitution. bhu.ac.in Consequently, electrophilic attack occurs preferentially at the nitrogen atoms, which possess available lone pairs of electrons. gcwgandhinagar.com

Similar to pyridine, the nitrogen atoms in this compound can act as nucleophiles or bases, reacting with electrophiles such as protons (in acids) or alkylating agents. gcwgandhinagar.com These reactions lead to the formation of pyridazinium salts, where one of the nitrogen atoms acquires a formal positive charge. gcwgandhinagar.com The presence of two adjacent nitrogen atoms makes pyridazines generally less basic than pyridine. bhu.ac.in The specific nitrogen atom that undergoes electrophilic attack can be influenced by steric and electronic factors, including the presence and position of substituents like the thiol group.

Tautomerism and Isomerization Pathways

This compound exists in a dynamic equilibrium with its tautomeric form, Pyridazine-3(2H)-thione . This prototropic tautomerism involves the migration of a proton from the sulfur atom of the thiol group to one of the ring nitrogen atoms, accompanied by a shift of the double bonds. arkat-usa.orgresearchgate.net

For many related heterocyclic thiol/thione systems, the thione form is thermodynamically more stable and therefore predominates in the equilibrium mixture. arkat-usa.orgsciencemadness.org However, the precise position of the equilibrium for this compound can be influenced by factors such as the solvent and the presence of other substituents on the pyridazine ring. Research on the related compound 6-(2-pyrrolyl)pyridazin-3-thione has shown that while the thione form is dominant, the presence of an electron-donating pyrrolyl group at the 6-position shifts the equilibrium towards the thiol form when compared to the unsubstituted parent system. arkat-usa.orgresearchgate.net This indicates that the electronic properties of other substituents play a crucial role in determining the tautomeric preference.

Thiol-Thione Tautomerism

This compound exists in a dynamic equilibrium with its tautomeric form, 3(2H)-pyridazinethione. datapdf.com This phenomenon, known as thiol-thione tautomerism, is a characteristic feature of many heterocyclic thiols. The position of this equilibrium is highly dependent on the molecular environment and substitution pattern.

In contrast, related heterocyclic systems can show different preferences. For instance, the analogous compound 2-thiopyridine exists preferentially as the thiol form in the gas phase, but the equilibrium shifts to favor the thione form in solution. acs.org This shift is due to the larger dipole moment of the thione tautomer, which is better stabilized by solvent molecules. acs.org In the case of 3,6-dithiopyridazine, the most stable tautomer observed in a low-temperature argon matrix is the mixed thione-thiol form (3-mercapto-6(1H)-pyridazinethione), which is energetically favored over both the dithiol and dithione structures. acs.orgnih.gov

| Compound | Predominant Tautomer (Gas Phase/Matrix) | Predominant Tautomer (Solution) | Reference |

|---|---|---|---|

| Pyridazine-3-thione | Thione | Thione (in water) | datapdf.com |

| 2-Thiopyridine | Thiol | Thione | acs.org |

| 3,6-Dithiopyridazine | Thione-thiol | - | acs.orgnih.gov |

| 6-(2-pyrrolyl)pyridazin-3-thione | Equilibrium shifted towards Thiol form | arkat-usa.orgresearchgate.net |

Phototautomeric Transformations

The tautomeric equilibrium of this compound can be manipulated by external stimuli, most notably ultraviolet (UV) light. Irradiation can induce a phototautomeric transformation, converting the more stable thione form into the thiol form. datapdf.comresearchgate.net

Studies involving 3(2H)-pyridazinethione isolated in low-temperature argon and nitrogen matrices have demonstrated that UV irradiation effectively drives the conversion to the this compound tautomer. datapdf.com This process allows for the spectroscopic characterization of the less stable thiol form, which is otherwise difficult to observe. A similar photoproduction of the thiol tautomer was observed for 3-thiopyridazine in both argon and normal hydrogen (n-H2) matrices upon excitation with UV light (λ = 305 nm). researchgate.net

In some cases, this phototransformation is reversible. For example, when the thione-thiol form of 3,6-dithiopyridazine was irradiated with broadband UV light (λ > 335 nm), it converted to the dithiol tautomer. acs.orgnih.gov Subsequent irradiation with shorter wavelength UV light (λ > 275 nm) resulted in the partial regeneration of the original thione-thiol form. acs.orgnih.gov This photoreversibility was also noted for the model compound 3-thiopyridazine, highlighting a dynamic photochemical behavior. acs.orgnih.gov

Influence of Solvent and Substituents on Tautomeric Equilibria

The position of the thiol-thione equilibrium is highly sensitive to both the solvent environment and the presence of substituents on the pyridazine ring. datapdf.com

Solvent Effects: The polarity of the solvent plays a crucial role. For 2-pyridinethione, the thione form is favored in solvents like toluene (B28343) and cyclohexane (B81311) due to its larger dipole moment, which allows for greater stabilization by the solvent field, even though the thiol form is more stable in the gas phase. acs.org Theoretical studies on the oxygen analog, pyridazin-3(2H)-one, suggest that protic polar solvents are particularly effective at lowering the activation energy for the tautomerization process. nih.govresearchgate.net This indicates that solvent molecules can actively participate in the proton transfer mechanism.

Substituent Effects: The electronic nature of substituents on the pyridazine ring can significantly shift the tautomeric equilibrium. Research has shown that introducing an electron-donating 2-pyrrolyl group at the 6-position of pyridazin-3-thione causes a notable shift in the equilibrium towards the thiol form compared to the unsubstituted compound. arkat-usa.orgresearchgate.net This effect is attributed to the mesomeric electron-donating character of the pyrrole (B145914) ring, which increases the electron density on the pyridazine ring system, particularly at the N(1) nitrogen atom, thereby stabilizing the thiol tautomer. arkat-usa.org

Covalent and Non-Covalent Interactions

The thiol group of this compound is a reactive nucleophilic center, enabling a variety of covalent interactions, including Michael additions and reactions with biological thiols. smolecule.comsmolecule.com

Michael Addition Reactions for Thiol Conjugation

As a nucleophile, the thiol group of this compound can participate in Michael addition reactions. This reaction, also known as the thiol-ene reaction, involves the addition of a thiol across a carbon-carbon double bond of an electron-deficient alkene (a Michael acceptor). wikipedia.org This process is a fundamental and efficient method for forming carbon-sulfur bonds, resulting in a thioether product. wikipedia.orgsrce.hr

The thia-Michael addition is widely used in organic synthesis and materials science. srce.hrresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion, or sometimes by an acid. srce.hr While the literature extensively covers the reactions of various thiols with Michael acceptors, this compound can act as the thiol donor in these conjugations. Related structures, such as pyridazinediones, have been specifically developed as thiol-reactive Michael acceptors for applications in bioconjugation. acs.orgnih.gov

Reversible vs. Irreversible Thiol Reactions

Thiol reactions, including Michael additions, can be either reversible or irreversible, a property that is critical for applications in drug design and materials science. acs.orgacs.orgnih.gov

The reversibility of a Michael addition is influenced by the structure of the Michael acceptor. For instance, pyridazinedione-based reagents can be engineered for either reversible or irreversible thiol conjugation. Non-brominated pyridazinediones undergo a dynamic, reversible Michael addition, whereas their brominated counterparts react irreversibly because the subsequent elimination of a bromide ion leads to a stable final product. acs.orgnih.gov This tunable reactivity allows for the design of dynamic materials that can be degraded by the addition of competing thiols or stable bioconjugates. nih.govresearchgate.netnih.gov

Similarly, the reaction between heteroaromatic nitriles, including pyridazine derivatives, and the thiol group of cysteine proteases can be either reversible or irreversible, which is a key determinant of their mechanism of action as enzyme inhibitors. acs.orgnih.gov

| Reaction Type | Reagent/Substrate | Nature of Reaction | Key Factor | Reference |

|---|---|---|---|---|

| Michael Addition | Non-bromo Pyridazinediones | Reversible | Susceptible to retro-Michael addition | acs.orgnih.gov |

| Michael Addition | Bromo-Pyridazinediones | Irreversible | Elimination of bromide prevents reversal | acs.orgnih.gov |

| Nitrile Addition | Pyridazine-3-carbonitrile (B1590183) | Can be reversible or irreversible | Electrophilicity and stability of the adduct | acs.orgnih.gov |

| Disulfide Exchange | Clopidogrel-SG / CPT | Reversible | Thiol-disulfide exchange equilibrium | nih.gov |

Reactivity with Biological Thiols (e.g., Glutathione (B108866), Cysteine)

This compound and its derivatives can interact with endogenous biological thiols such as glutathione (GSH) and the amino acid cysteine. The cysteine thiol group is a primary target for covalent modification in proteins due to its high nucleophilicity. rsc.org

Studies have shown that pyridazine-based compounds can react with these biological nucleophiles. For example, pyridazine-3-carbonitrile forms thiazoline (B8809763) adducts when incubated with GSH or N-acetyl cysteine (NAC). acs.orgnih.gov The rate and extent of this reaction are dependent on the electrophilicity of the pyridazine compound. acs.org

Furthermore, substituted this compound derivatives have been shown to form mixed disulfides with other thiols. In a study investigating the metabolism of the drug clopidogrel, 6-chlorothis compound (B1277308) (CPT) was found to react with the drug's active metabolite (a thiol) to form a stable mixed disulfide conjugate. nih.gov This conjugate was capable of undergoing a subsequent thiol-disulfide exchange reaction with GSH to release the active drug, demonstrating the dynamic covalent chemistry that pyridazine thiols can engage in within a biological context. nih.gov Pyridazinedione-based electrophiles have also been shown to react efficiently and selectively with cysteine residues in peptides and proteins. researchgate.netnih.gov

| Pyridazine Derivative | Biological Thiol | Reaction Product/Type | Reference |

|---|---|---|---|

| Pyridazine-3-carbonitrile | Glutathione (GSH), N-Acetyl Cysteine (NAC) | Thiazoline adducts | acs.orgnih.gov |

| 6-Chlorothis compound (CPT) | Clopidogrel Active Metabolite (thiol) | Mixed disulfide conjugate | nih.gov |

| Pyridazinediones | Cysteine (in peptides/proteins) | Michael adduct (thioether) | researchgate.netnih.gov |

Reaction Kinetics and Mechanistic Elucidation of this compound

The chemical reactivity of this compound in thiol-ene reactions is characterized by its ability to participate in both radical and nucleophilic addition pathways. The specific mechanism is largely dictated by the reaction conditions, including the nature of the alkene, the presence of initiators or catalysts, and the solvent system. This section delves into the mechanistic details of these transformations, supported by kinetic data from model systems involving structurally related heteroaromatic thiols.

Thiol-Ene Reaction Mechanisms (Radical Addition, Michael Addition)

The dual reactivity of the thiol group in this compound allows it to add across carbon-carbon double bonds (enes) via two primary mechanisms: a free-radical addition and a conjugate (Michael) addition.

Radical Addition Mechanism

The free-radical mediated thiol-ene reaction is a chain reaction that typically proceeds via an anti-Markovnikov addition pathway. diva-portal.orgthieme-connect.de This process can be initiated by thermal or photochemical means, often employing a radical initiator. thieme-connect.demdpi.com The mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The reaction commences with the generation of a thiyl radical (RS•) from this compound. This can be achieved through the homolytic cleavage of the S-H bond, facilitated by UV irradiation or a radical initiator like azobisisobutyronitrile (AIBN). diva-portal.orgdergipark.org.tr Studies on other heteroaromatic thiols have shown that they can act as efficient co-initiators in photopolymerizations, readily forming thiyl radicals. researchgate.net

Termination: The chain reaction is terminated by the combination of any two radical species, such as two thiyl radicals forming a disulfide, or a thiyl radical and a carbon-centered radical. mdpi.com

The reactivity of thiols in radical-ene reactions is influenced by the stability of the thiyl radical and the polarity of the transition state. For heteroaromatic thiols, the nature of the aromatic ring can influence radical stability and reactivity.

Table 1: Representative Kinetic Data for Radical Thiol-Ene Reactions of Aromatic Thiols with Various Alkenes (Model System)

| Thiol | Alkene | Initiator/Conditions | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reference |

| Thiophenol | 1-Octene | Ru(bpz)₃²⁺ / Visible Light | Not Reported | 98 | nih.gov |

| Thiophenol | Styrene | Ru(bpz)₃²⁺ / Visible Light | Not Reported | 95 | nih.gov |

| Methyl Thioglycolate | 1-Octene | Ru(bpz)₃²⁺ / Visible Light | Not Reported | 99 | nih.gov |

| Thioacetic Acid | 1-Octene | Ru(bpz)₃²⁺ / Visible Light | Not Reported | 91 | nih.gov |

This table presents data for model aromatic thiols to illustrate typical reaction efficiencies, as direct kinetic data for this compound was not available in the surveyed literature.

Michael Addition Mechanism

When the alkene is electron-deficient (e.g., α,β-unsaturated carbonyls, nitriles, or sulfones), this compound can act as a nucleophile in a conjugate addition reaction, also known as the thia-Michael addition. thieme-connect.denih.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. thieme-connect.de

The mechanism proceeds as follows:

Thiolate Formation: In the presence of a base (e.g., triethylamine), this compound is deprotonated to form the pyridazine-3-thiolate anion. The acidity of the thiol group is a key factor in this step.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. nih.gov

Protonation: The enolate intermediate is subsequently protonated, often by the conjugate acid of the base catalyst or a protic solvent, to yield the final thioether adduct. nih.gov

The rate of the Michael addition is influenced by the nucleophilicity of the thiol, the electrophilicity of the alkene, and the strength of the base catalyst. nih.govnih.gov Research on pyridazinediones has demonstrated their reactivity with thiols via Michael addition, with the rate being tunable based on substituents on the pyridazine ring. acs.orgucl.ac.uk This supports the plausibility of this compound acting as a competent nucleophile in such reactions.

Table 2: Reaction Conditions for Michael Addition of Heteroaromatic Thiols to Activated Alkenes (Model System)

| Heteroaromatic Thiol | Michael Acceptor | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 2-Mercaptobenzimidazole | 2-Aryl-3-nitro-2H-chromene | Et₃N / CH₂Cl₂ | 0.5-1 | 85-94 | rsc.org |

| 2-Mercaptobenzothiazole | 2-Aryl-3-nitro-2H-chromene | Et₃N / CH₂Cl₂ | 0.5-1 | 82-92 | rsc.org |

| 2-Mercaptobenzoxazole | 2-Aryl-3-nitro-2H-chromene | Et₃N / CH₂Cl₂ | 0.5-1 | 80-90 | rsc.org |

This table provides examples of reaction conditions for the Michael addition of various heteroaromatic thiols to illustrate the general methodology. Specific conditions for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of protons and carbon atoms, which is fundamental to the structural characterization of this compound and its derivatives.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound derivatives, the aromatic protons on the pyridazine ring typically appear in the downfield region of the spectrum, generally between δ 7.5 and 9.0 ppm. The exact chemical shifts are influenced by the nature and position of substituents on the ring. For instance, in 3-(pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol, the pyridazine proton H-2 is observed as a singlet at δ 8.81 ppm in DMSO-d₆. vulcanchem.com

The thiol proton (-SH) is a key feature and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some triazole-thiol derivatives, the SH proton signal can be found at approximately 14.0 ppm. lew.ro For certain pyridazine-thiol derivatives, this proton has been noted in the δ 13–14 ppm range.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | Pyridazine Protons | Thiol (-SH) Proton | Other Protons | Reference |

| 6-Methyl- vulcanchem.comamhsr.orgtriazolo[4,3-b]this compound | - | - | 13-14 | 2.5-3.0 (CH₃) | |

| 3-(Pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol | DMSO-d₆ | 8.81 (s, H-2) | - | 8.30 (d, H-6 pyridine), 7.36 (d, H-5 pyridine) | vulcanchem.com |

| 3-(Pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol | - | 3.5-4.5 | 3.5-4.5 | 7.5-9.0 (aromatic) |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbon atoms of the pyridazine ring typically resonate in the aromatic region of the spectrum. The carbon atom attached to the sulfur of the thiol group (C-S) is of particular interest. In thione tautomers, which can exist in equilibrium with the thiol form, the C=S carbon signal appears significantly downfield, often around 160-170 ppm. For example, in 3-(pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol, a peak at 160 ppm is attributed to the C=S carbon. vulcanchem.com Similarly, for 5-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, the C=S carbon signal is observed at 168.68 ppm. lew.ro The aromatic carbons of the pyridazine and any attached aryl groups typically appear in the range of 120-150 ppm. vulcanchem.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | C=S Carbon | Aromatic Carbons | Other Carbons | Reference |

| 3-(Pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol | DMSO-d₆ | 160 | 140-150 | - | vulcanchem.com |

| 5-{[4-(4-Nitrophenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 168.68 | 113.12-137.37 | 40.59 (NCH₂), 46.64 (2CH₂), 51.86 (2CH₂) | lew.ro |

Advanced NMR Techniques for Structural Elucidation

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. ipb.ptresearchgate.net These techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal correlations between different nuclei.

COSY experiments identify proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons within the pyridazine ring and any alkyl chains.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking substituents to the pyridazine core.

These advanced methods are crucial for confirming the regiochemistry of substitution on the pyridazine ring and for the complete structural elucidation of novel derivatives. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. FT-IR and Raman spectroscopy are complementary techniques that are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify the functional groups present in this compound and its derivatives. The most characteristic absorption is that of the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550–2600 cm⁻¹. vulcanchem.com The C=N and C=C stretching vibrations of the pyridazine ring are observed in the aromatic region, generally between 1450 and 1650 cm⁻¹. vulcanchem.com For instance, in 3-(pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol, strong absorptions are seen at 2550 cm⁻¹ (S-H stretch) and in the 1450-1600 cm⁻¹ range (C=N/C=C vibrations). vulcanchem.com In some derivatives, the C=S stretching vibration of the thione tautomer can be observed, typically around 1272 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Compound/Derivative Class | S-H Stretch | C=N / C=C Stretch | C=S Stretch | Reference |

| 6-Methyl- vulcanchem.comamhsr.orgtriazolo[4,3-b]this compound | 2550–2600 | - | - | |

| 3-(Pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol | 2550 | 1450-1600 | - | vulcanchem.com |

| 3-(Pyridin-4-yl)- vulcanchem.comamhsr.orgtriazolo[4,3-b]pyridazine-6-thiol | 2550–2600 | 1600-1650 (C=N) | - | |

| 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | - | 1610 (C=N) | 1272 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. The symmetric ring breathing modes of the pyridazine ring are often strong and characteristic in the Raman spectrum, providing a useful diagnostic tool. acs.orgresearchgate.net For molecules adsorbed on metal surfaces, Surface-Enhanced Raman Spectroscopy (SERS) can be used to obtain significantly enhanced signals, allowing for the study of the orientation and interaction of this compound derivatives with the surface. rsc.org The Raman spectra of pyridine and its derivatives are well-studied, and the vibrational modes of the pyridazine ring in this compound can be assigned by comparison to these related systems. acs.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar, thermally labile molecules like pyridazine derivatives. sfrbm.org In positive ion mode, analysis of this compound typically shows a prominent protonated molecular ion [M+H]⁺ corresponding to its molecular weight (112.16 g/mol ). nih.gov For its derivatives, the mass of this ion will shift according to the mass of the substituent groups.

The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) provides insight into the compound's structure. Studies on related fused nitrogen-containing heterocyclic systems, such as pyridazino-indoles and pyridazino-quinolines, demonstrate that characteristic cross-ring cleavages of the pyridazine ring are common fragmentation pathways. nih.gov For substituted this compound derivatives, fragmentation often involves the loss of the substituent, as well as the rupture of the pyridazine ring itself. nih.gov For instance, the analysis of related thiol-containing heterocyclic compounds has shown the formation of both [M+H]⁺ and sometimes [M-H]⁺ ions, providing complementary information. mdpi.com

Table 1: Representative ESI-MS Fragmentation Data for Fused Pyridazine Systems

| Precursor Ion [M+H]⁺ | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Reference |

| Pyridazino-indole | Loss of pyridazine N and CH₃ (as methylamine) | 169 | nih.gov |

| Pyridazino-indole | Cross-ring cleavage of pyridazine | 143 | nih.gov |

| Chloro-substituted Pyridazino-indole | Cross-ring cleavage on pyridazine ring | 163, 190 | nih.gov |

This table presents fragmentation patterns for related fused pyridazine structures to illustrate common fragmentation behaviors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the presence of the acidic thiol proton, this compound is not sufficiently volatile for direct GC-MS analysis. researchgate.net Therefore, a derivatization step is essential to increase its volatility. nih.govmdpi.com

The most common derivatization method is silylation, where the active proton of the thiol group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comdergipark.org.tr The resulting TMS-ether is much more volatile and thermally stable, making it suitable for GC analysis. researchgate.net

Upon entering the mass spectrometer, the derivatized molecule undergoes hard ionization, typically electron ionization (EI) at 70 eV, which leads to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the TMS-derivatized this compound, along with a series of characteristic fragment ions. Analysis of related silylated compounds shows that fragmentation patterns can be complex but provide a unique fingerprint for identification when compared against spectral libraries like the NIST Mass Spectral Library. dergipark.org.tr

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, investigates the electronic transitions within a molecule, providing information about its chromophores and conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the pyridazine ring and the thiol/thione group. The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the pyridazine ring. peacta.org

A key feature of this compound is its ability to exist in thiol-thione tautomeric forms. These two forms have distinct electronic absorption characteristics. Generally, the thiol tautomer exhibits absorption bands below 300 nm, corresponding to π→π* transitions. researchgate.net In contrast, the thione tautomer typically shows an additional absorption band at longer wavelengths, between 300 and 400 nm, which is attributed to the n→π* transition of the C=S group. researchgate.net The presence and relative intensity of these bands can indicate the predominant tautomeric form in a given solvent.

Studies on substituted pyridazines show that electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the maximum absorption wavelength (λmax). peacta.orgrsc.org For example, analysis of various 3,6-disubstituted pyridazines in acetonitrile (B52724) demonstrated a range of λmax values depending on the electronic nature of the substituents. peacta.org

Table 2: UV-Vis Absorption Data for Selected Pyridazine and Thiol Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 3,6-Dichloropyridazine | Acetonitrile | 267 | peacta.org |

| 3-Amino-6-chloropyridazine | Acetonitrile | 243, 330 | peacta.org |

| 3-Chloro-6-methoxypyridazine | Acetonitrile | 215, 281 | peacta.org |

| 5-(6’-(Thiophen-2”-yl)pyridazin-3’-yl)thiophene-2-carbaldehyde | Ethanol | 357 | mdpi.com |

| 4-(6’-(Thiophen-2”-yl)pyridazin-3’-yl)benzaldehyde | Ethanol | 332 | mdpi.com |

| Pyridine-2-thiol | Corrosive Medium | 271, 341 | mdpi.com |

This table compiles λmax values for related compounds to provide context for the electronic transitions expected for this compound and its derivatives.

Integration of Spectroscopic Data for Structural Confirmation

The unambiguous structural confirmation of this compound and its derivatives relies on the integration of data from multiple spectroscopic techniques. researchgate.net Mass spectrometry and UV-Vis spectroscopy, often used in conjunction with NMR and IR spectroscopy, provide complementary pieces of evidence that, when combined, create a complete structural picture. mdpi.comresearchgate.net

For a novel derivative of this compound, ESI-MS would be employed first to determine the accurate mass and confirm the molecular formula. The subsequent MS/MS fragmentation would then be analyzed to verify the presence of the core pyridazine-thiol structure and the connectivity of the substituents. nih.gov

UV-Vis spectroscopy would complement this data by confirming the presence of the pyridazine chromophore. peacta.org The observed λmax values would provide evidence for the electronic system of the molecule. Furthermore, by comparing the spectrum to known data for thiol and thione forms, it can help in identifying the predominant tautomer of the compound in solution. researchgate.net The combination of a confirmed molecular formula and fragmentation pattern from mass spectrometry with the electronic transition data from UV-Vis spectroscopy provides a powerful and reliable method for the complete structural elucidation and confirmation of this compound and its derivatives. semanticscholar.org

Coordination Chemistry and Complexation

The presence of both nitrogen and sulfur atoms makes Pyridazine-3-thiol an excellent ligand for coordinating with metal ions. It can act as a bidentate ligand, coordinating through the sulfur atom of the thiol group and one of the nitrogen atoms of the pyridazine (B1198779) ring. researchgate.net This has led to the synthesis and characterization of numerous metal complexes.

| Metal Ion | Coordination Geometry |

| Nickel(II) | Tetrahedral or Square Planar |

| Copper(II) | Square Planar or Distorted Octahedral |

| Zinc(II) | Tetrahedral |

| Cadmium(II) | Tetrahedral |

The coordination geometry can be influenced by the metal-to-ligand ratio and the presence of other coordinating ligands. researchgate.net

Computational Chemistry and Theoretical Studies of Pyridazine 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pyridazine-3-thiol. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying pyridazine (B1198779) derivatives due to its favorable balance between accuracy and computational cost. researchgate.netjournaleras.com DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. journaleras.com Functionals such as B3LYP and HSEH1PBE, often paired with basis sets like 6-311+G(d,p), have been successfully used to compute the geometric parameters (bond lengths and angles) and electronic characteristics of similar heterocyclic thiols. journaleras.com For instance, studies on related pyridazine structures have used DFT to elucidate the relationship between molecular structure and chemical properties. researchgate.net The optimization of the molecular structure is the first step in most quantum chemical studies, providing the lowest energy conformation of the molecule. mdpi.com

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| C-S Bond Length (Å) | 1.778 | 1.745 |

| C-N Bond Length (Å) | 1.331 | 1.328 |

| S-C-N Bond Angle (°) | 113.711 | 113.711 |

| C-N-C Bond Angle (°) | 123.288 | 123.129 |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD) are used to obtain highly accurate electronic structures and energies. rsc.orgmdpi.com These methods are often used to benchmark the results obtained from DFT. For complex phenomena like tautomerism in heterocyclic systems, high-level ab initio calculations are crucial for reliable energy predictions. rsc.org A study on 3,6-dithiopyridazine, a closely related molecule, utilized the QCISD method to determine the relative stability of its different tautomeric forms, demonstrating the power of these methods in accurately predicting molecular energetics. acs.org While computationally more demanding than DFT, ab initio calculations provide a rigorous framework for understanding the electronic structure of molecules like this compound. acs.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. niscpr.res.in The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For this compound, the distribution of these orbitals is crucial. The HOMO is typically localized over the more electron-rich parts of the molecule, such as the thiol group and the nitrogen atoms, while the LUMO is distributed over the electron-deficient regions of the pyridazine ring. mdpi.comresearchgate.net This analysis helps predict how this compound will interact with other chemical species. d-nb.info

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridazine Derivative P1 | -9.15 | -1.38 | 7.77 |

| Pyridazine Derivative P2 | -8.66 | -0.99 | 7.67 |

| Pyridazine Derivative P3 | -9.43 | -1.74 | 7.69 |

| Pyridazine Derivative P4 | -9.21 | -1.50 | 7.71 |

This compound can exist in a tautomeric equilibrium with its thione form, 3(2H)-pyridazinethione. nih.gov Theoretical calculations are essential for determining the relative stability of these tautomers and the activation energy required for their interconversion. researchgate.net Studies on similar systems, such as pyridazin-3(2H)-one, have used DFT (B3LYP/6-311++G**) to model the proton transfer process. researchgate.net For 3,6-dithiopyridazine, high-level QCISD calculations predicted that the thione-thiol tautomer is significantly more stable than both the dithiol and dithione forms. acs.org These calculations indicate that while the thiol form of this compound is a valid structure, the thione tautomer is often the predominant species in the gas phase. researchgate.net The activation energy for the tautomerization provides insight into the kinetic stability and the ease with which the two forms can interconvert. researchgate.net

| System | Tautomer | Method | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 3,6-Dithiopyridazine | Thione-Thiol | QCISD | 0 (Most Stable) | acs.org |

| 3,6-Dithiopyridazine | Dithiol | QCISD | +13.5 | acs.org |

| 3,6-Dithiopyridazine | Dithione | QCISD | +39.6 | acs.org |

| Pyridazin-3(2H)-one | Direct H-Transfer TS | DFT | +178.4 (Activation Energy) | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. pearson.comlibretexts.org They are invaluable for understanding molecular reactivity and intermolecular interactions. wavefun.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For this compound, MEP analysis would show negative potential around the electronegative nitrogen atoms and the sulfur atom, highlighting them as likely sites for hydrogen bonding or coordination to electrophiles. mdpi.comniscpr.res.in The hydrogen atom of the thiol group would exhibit a positive potential, indicating its acidic nature. Analyzing the charge distribution provides a detailed picture of the molecule's polarity and reactive sites. niscpr.res.in

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. pensoft.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or in the solid state. These simulations can reveal information about conformational changes, intermolecular interactions (like hydrogen bonding and π-π stacking), and solvation dynamics. researchgate.netrsc.org In studies of related pyridazine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, demonstrating the method's utility in understanding how these molecules interact with their environment on a nanosecond timescale. researchgate.netrsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations are instrumental in predicting the binding mode and interactions between a ligand and a protein's active site. For derivatives of this compound, these studies have been crucial in elucidating potential mechanisms of action. The pyridazine ring and the thiol group are key features that can engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking.

For instance, in studies involving related heterocyclic compounds, the nitrogen atoms of the pyridazine ring are often predicted to act as hydrogen bond acceptors, while the thiol group can act as a hydrogen bond donor or engage in interactions with metallic cofactors in enzymes. The aromatic nature of the pyridazine ring also allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

While specific docking studies on the parent this compound are not extensively documented in publicly available literature, research on its derivatives provides valuable insights. For example, molecular docking of a 6-Methyl- dovepress.comasianpubs.orgtriazolo[4,3-b]this compound derivative with the fungal enzyme 14-α-demethylase lanosterol (B1674476) has been performed to explore its potential as an antifungal agent. Similarly, thiazole-clubbed pyridine (B92270) scaffolds have been docked against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, to evaluate their inhibitory potential. mdpi.com

A critical output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating a stronger binding. These predictions are valuable for prioritizing compounds for further experimental testing.

Although specific binding affinity data for this compound is scarce, studies on its derivatives have shown promising results. For example, a derivative of 6-Methyl- dovepress.comasianpubs.orgtriazolo[4,3-b]this compound exhibited a predicted binding energy of ≤−8.5 kcal/mol with 14-α-demethylase lanosterol. In another study, a thiazole-clubbed pyridine derivative showed a high binding affinity for the main protease of COVID-19 with a docking score of -8.6 kcal/mol. mdpi.com These findings suggest that the this compound scaffold has the potential to be developed into potent inhibitors of various biological targets.

| Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 6-Methyl- dovepress.comasianpubs.orgtriazolo[4,3-b]this compound derivative | 14-α-demethylase lanosterol | ≤−8.5 |

| Thiazole-clubbed pyridine derivative | COVID-19 Main Protease (Mpro) | -8.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dovepress.com These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While no specific QSAR models for this compound were found in the reviewed literature, studies on related pyridazine and pyrazine (B50134) derivatives highlight the potential of this approach. For example, a QSAR study on aminopyridazine derivatives acting as GABA-A receptor antagonists was able to explain 34.4% of the variance in their biological activity. dovepress.com Another QSAR study on pyrazine derivatives with tuberculostatic activity found that hydrophobicity and molar refractivity were significant descriptors for predicting their potency. asianpubs.org

These studies indicate that QSAR modeling could be a valuable tool for optimizing the biological activity of this compound derivatives. By developing QSAR models, researchers could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence a particular biological effect and use this information to design more potent and selective compounds.

| Compound Series | Biological Activity | Key Findings/Model Performance |

|---|---|---|

| Aminopyridazine derivatives | GABA-A receptor antagonism | Model explained 34.4% of activity variance. dovepress.com |

| Pyrazine derivatives | Tuberculostatic activity | Hydrophobicity and molar refractivity are significant descriptors. asianpubs.org |

Theoretical Insights into Chemical Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the intrinsic chemical reactivity and selectivity of molecules. These studies can elucidate electronic properties, reaction mechanisms, and the influence of different chemical environments.

The reactivity of this compound is largely governed by the interplay between its thione and thiol tautomeric forms and the electronic properties of the pyridazine ring. The thiol group (-SH) is known to be nucleophilic, particularly in its deprotonated thiolate form (S⁻), which is a soft nucleophile. nih.gov This makes it reactive towards soft electrophiles. nih.gov The nitrogen atoms in the pyridazine ring, with their lone pairs of electrons, also contribute to the molecule's nucleophilic character.

Conversely, the pyridazine ring can also exhibit electrophilic properties. The electron-withdrawing nature of the two adjacent nitrogen atoms can make the carbon atoms of the ring susceptible to nucleophilic attack.

A DFT study on a related compound, 5-phenyl-6-ethyl-pyridazine-3-thione, provided quantitative measures of its reactivity. gsconlinepress.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of nucleophilicity and electrophilicity, respectively. A higher HOMO energy suggests a greater tendency to donate electrons (higher nucleophilicity), while a lower LUMO energy indicates a greater tendency to accept electrons (higher electrophilicity).

The calculated quantum chemical parameters for 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) highlight its potential for both nucleophilic and electrophilic interactions. gsconlinepress.com

| Parameter | Description | Calculated Value for PEPT |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.03 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.14 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.96 |

| Global Hardness (η) | Resistance to change in electron distribution | 2.07 |

| Global Softness (S) | Reciprocal of hardness | 0.48 |

| Electrophilicity (ω) | Capacity to accept electrons | 3.80 |

| Nucleophilicity (ε) | Capacity to donate electrons | -3.80 |

Data from a DFT study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT). gsconlinepress.com

The thiol group in this compound suggests its potential as a radical scavenger, a property often associated with antioxidants. The primary mechanism for radical scavenging by thiols is often through Hydrogen Atom Transfer (HAT), where the thiol donates its hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org

Theoretical studies on the antioxidant activity of various heterocyclic compounds have explored three main mechanisms: HAT, Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.org The feasibility of each mechanism can be evaluated by calculating thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) for HAT, Ionization Potential (IP) for SET-PT, and Proton Affinity (PA) for SPLET.

A study on 3,6-dithiopyridazine, a dithiated derivative of this compound, demonstrated UV-induced hydrogen-atom transfer between the thione and thiol groups, leading to tautomerization. acs.org This highlights the mobility of the hydrogen atom on the sulfur and its potential to be transferred. Theoretical investigations into the radical scavenging potential of triazole-thiol derivatives have also pointed towards the HAT mechanism as a predominant pathway. nih.gov

For this compound, the BDE of the S-H bond would be a critical parameter in assessing its radical scavenging ability via the HAT mechanism. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, suggesting a more efficient radical scavenger.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Computational chemistry provides powerful tools for the early assessment of the pharmacokinetic properties of a molecule, a field known as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. These predictive models are crucial in drug discovery and development for forecasting a compound's behavior in the body, thereby identifying potential liabilities before resource-intensive experimental studies are undertaken. For this compound, its ADME profile can be theoretically evaluated using its fundamental physicochemical properties and by comparing it with data from structurally related compounds.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄N₂S | PubChem nih.gov |

| Molecular Weight | 112.16 g/mol | PubChem nih.gov |

| XLogP3 | -0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 53.9 Ų | Computed based on structure |

Data sourced from the PubChem database (CID 3648689).

These fundamental properties are often interpreted through established frameworks like Lipinski's Rule of Five to assess the potential for oral bioavailability. A compound is generally considered to have favorable oral absorption characteristics if it meets most of the following criteria: a molecular weight under 500 g/mol, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Based on these rules, this compound shows excellent compliance, suggesting a high probability of good oral absorption. Its low molecular weight and negative XLogP3 value indicate good solubility in aqueous environments, a critical factor for absorption from the gastrointestinal tract.

A more detailed breakdown of the predicted ADME properties for this compound, inferred from its physicochemical characteristics and general knowledge of similar heterocyclic compounds, is presented below.

Table 2: Predicted ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Low molecular weight and moderate polarity (indicated by TPSA and XLogP3) suggest good passive diffusion across the intestinal membrane. |

| Oral Bioavailability | Likely Good | The compound adheres to Lipinski's Rule of Five, which is a strong indicator of potential oral activity. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | The Topological Polar Surface Area (TPSA) of 53.9 Ų is below the general cutoff of 90 Ų often associated with BBB penetration. However, the presence of polar nitrogen and sulfur atoms may limit passive diffusion into the central nervous system. |

| Plasma Protein Binding (PPB) | Low to Moderate | Small, polar molecules often exhibit lower levels of binding to plasma proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Possible | Heterocyclic compounds, particularly those containing nitrogen, can interact with the heme iron of CYP enzymes. The pyridazine ring may be a substrate or inhibitor for various CYP isoforms. |

| Major Metabolic Pathways | Oxidation, Glucuronidation | The sulfur atom is susceptible to oxidation (to sulfoxide (B87167) and sulfone), and the thiol or ring nitrogens can be sites for conjugation reactions such as glucuronidation. |

| Excretion | ||

| Route of Excretion | Primarily Renal | Due to its small size and water solubility, the parent compound and its polar metabolites are likely to be efficiently cleared by the kidneys. |

These predictions are theoretical and based on the compound's structure and general ADME principles. Experimental validation is required.

Biological Activities and Pharmacological Potential of Pyridazine 3 Thiol Derivatives

Antimicrobial Properties

The pyridazine (B1198779) ring is a significant scaffold in medicinal chemistry, and its derivatives, particularly those containing a thiol group at the 3-position, have demonstrated a wide spectrum of antimicrobial activities. These compounds have been investigated for their potential to combat various pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Pyridazine-3-thiol derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the pyridazine core significantly influence the antibacterial spectrum and potency.

Several studies have reported the synthesis and evaluation of various pyridazine derivatives. For instance, a series of 6-phenyl–Pyridazine-3-one derivatives were synthesized and screened for their antibacterial properties. One derivative, in particular, demonstrated excellent activity against the Gram-positive strain Streptococcus pyogenes and the Gram-negative strain Escherichia coli. researchgate.net Other derivatives in the same study showed varied activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Fused heterocyclic systems incorporating the pyridazine ring, such as pyrazolo[3,4-c]pyridazine derivatives, have also been a focus of research. Certain compounds from this class were found to have significant action against both Gram-positive and Gram-negative bacteria. semanticscholar.orgmedwinpublishers.com

In another study, novel pyridazinone derivatives were synthesized and tested against a panel of bacteria. Two compounds, in particular, were found to be active against Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com The antimicrobial activity of some new pyridazinium compounds was evaluated using the diffusimetric method. The results indicated that saturated pyrrolopyridazine derivatives were more active against Pseudomonas aeruginosa, while partially saturated ones were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Pyridazine Derivatives

| Compound Class | Test Organism | Activity Level | Reference |

|---|---|---|---|

| Bis-pyridazinone derivative (IIIa) | Streptococcus pyogenes (Gram +) | Excellent | researchgate.net |

| Bis-pyridazinone derivative (IIIa) | Escherichia coli (Gram -) | Excellent | researchgate.net |

| Bis-pyridazinone derivative (IIId) | Staphylococcus aureus (Gram +) | Very Good | researchgate.net |

| Pyrazolo[3,4-c]pyridazine derivative (4i) | Gram-positive & Gram-negative bacteria | Significant | semanticscholar.orgmedwinpublishers.com |

| Pyridazinone derivative (7) | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC: 3.74–8.92 µM | mdpi.com |

| Pyridazinone derivative (13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC: 3.74–8.92 µM | mdpi.com |

| Bis-pyridazinone derivative (IIId) | Aspergillus niger | Very Good | researchgate.net |

| Bis-pyridazinone derivative (IIId) | Candida albicans | Very Good | researchgate.net |

| Pyrazolo[3,4-c]pyridazine derivative (4g) | Fungi | Potential | semanticscholar.orgmedwinpublishers.com |

| 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good | nih.gov |

Antifungal Activity

The investigation into this compound derivatives has also revealed their potential as antifungal agents. Various synthesized compounds have been tested against common fungal pathogens.

In the same study that highlighted antibacterial properties, a bis-pyridazinone derivative showed very good activity against both Aspergillus niger and Candida albicans. researchgate.net Similarly, certain pyrazolo-pyridazine derivatives have exhibited potent antifungal activity. semanticscholar.orgmedwinpublishers.com Another research effort focused on the synthesis of novel 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives. Several of these compounds displayed good antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cylindrocarpon mandshurica in preliminary tests. nih.gov The saturated derivatives of pyrrolopyridazine also showed notable activity against Candida albicans. nih.gov

Antiviral Activity

The pharmacological exploration of pyridazine derivatives extends to their antiviral potential. Research has identified compounds with activity against a range of viruses. One study focused on developing new pyridazine derivatives for evaluation against the Hepatitis A virus (HAV). A specific compound, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] researchgate.netnih.govnih.govtriazine-3(4H)-thione, demonstrated the highest efficacy against HAV in the conducted pharmacological screening.

Another area of investigation has been the synthesis of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. While these compounds were found to be inactive against the human immunodeficiency virus (HIV), certain derivatives showed potent inhibitory effects on the replication of other viruses. Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were effective inhibitors of human cytomegalovirus (HCMV) replication in vitro. Furthermore, other derivatives from this series were found to inhibit the replication of the varicella-zoster virus (VZV).

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are not yet fully understood, but research has provided some insights. The presence and role of heteroatoms in the pyridazine structure are considered important for their antimicrobial activity, potentially by enabling the compounds to permeate the microbial cell. researchgate.net

Molecular docking studies have been employed to explore potential mechanisms. For some novel pyridazine derivatives, docking simulations showed a good overlay with a co-crystallized ligand within the active site of the E. coli DNA gyrase subunit B. dntb.gov.ua This suggests that inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, could be one of the mechanisms of antibacterial action. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, are believed to be crucial for its interactions with biological targets. nih.gov For antifungal action, many agents work by inhibiting enzymes essential for fungal cell wall or membrane integrity, such as lanosterol (B1674476) 14α-demethylase, which is involved in ergosterol (B1671047) synthesis. mdpi.comnih.gov It is plausible that pyridazine derivatives could act on similar targets, though specific studies on this compound are needed to confirm this.

Anticancer and Antitumor Activities

In addition to their antimicrobial properties, this compound derivatives have emerged as a promising scaffold for the development of anticancer agents. Their mechanism of action often involves the inhibition of specific enzymes that are crucial for the growth and survival of cancer cells.

Enzyme Inhibition (e.g., c-Met Kinase, Tankyrases, Tyrosine Kinase 2)

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy, and several pyridazine-based derivatives have been developed as its inhibitors. A high-throughput screening campaign identified a thiadiazinone derivative as a potent c-Met kinase inhibitor, which led to the optimization and development of pyridazinone-based compounds. nih.gov This structure-based design resulted in the discovery of MSC2156119, a pyridazinone derivative with excellent in vitro potency, high kinase selectivity, and in vivo anti-tumor efficacy at low doses, which was selected as a candidate for clinical development. nih.gov Further research has focused on substituted 6-phenyl-3H-pyridazin-3-one derivatives, exploring their structure-activity relationships to develop potent c-Met inhibitors. researchgate.net

Tankyrase Inhibition

Tankyrases (TNKS-1 and TNKS-2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Pyridazine derivatives have been identified as effective tankyrase inhibitors. A series of 6,8-disubstituted triazolo[4,3-b]pyridazines were synthesized and evaluated. One compound, 4-(2-(6-methyl- researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol, was found to be a low nanomolar selective TNKSs inhibitor. researchgate.net

Tyrosine Kinase 2 (TYK2) Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune diseases and some cancers. A series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton were designed as TYK2 inhibitors that bind to its pseudokinase domain. dntb.gov.ua One of these compounds demonstrated more potent inhibition of STAT3 phosphorylation compared to the control drug, deucravacitinib. dntb.gov.ua Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective allosteric inhibitors of TYK2 signaling.

Table 2: Enzyme Inhibition by Selected Pyridazine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone derivative (MSC2156119) | c-Met Kinase | Excellent in vitro potency and in vivo anti-tumor efficacy. Selected for clinical development. | nih.gov |

| 6-phenyl-3H-pyridazin-3-one derivatives | c-Met Kinase | Identified as potent c-Met inhibitors through structural modification. | researchgate.net |

| Triazolo[4,3-b]pyridazine derivative | Tankyrases (TNKS-1 & TNKS-2) | A low nanomolar selective inhibitor of TNKSs. | researchgate.net |

| N-(methyl-d3)pyridazine-3-carboxamide derivative | Tyrosine Kinase 2 (TYK2) | Showed more excellent inhibitory potency against STAT3 phosphorylation than the positive control. | dntb.gov.ua |

| Imidazo[1,2-b]pyridazine derivative | Tyrosine Kinase 2 (TYK2) | Identified as potent and selective allosteric inhibitors of TYK2 signaling. |

Antiproliferative Effects on Cancer Cell Lines

This compound derivatives have emerged as a significant class of heterocyclic compounds, demonstrating notable antiproliferative activity against a variety of human cancer cell lines. Research has shown that the pyridazine scaffold is a promising framework for the development of novel anticancer agents.

A study involving a series of newly synthesized pyridazine derivatives identified several compounds with potent cytotoxic activity. derpharmachemica.com For instance, compound 4a was found to be the most potent against the HCT-116 colon cancer cell line, with an IC50 value of 11.90 µM. derpharmachemica.com Other derivatives, such as 3a , 4b , 4c , 6a , and 6b , also exhibited significant cytotoxicity against this cell line, with IC50 values lower than the reference drug, imatinib. derpharmachemica.com In evaluations against the MCF-7 breast cancer cell line, compound 4a again showed the highest activity with an IC50 of 11.10 µM. derpharmachemica.com

Similarly, a separate investigation of new 3(2H)-pyridazinone derivatives bearing a piperazinyl linker revealed compounds with good anti-proliferative effects against gastric adenocarcinoma cells (AGS). amrita.edumdpi.com The introduction of this specific linker led to derivatives with limited cytotoxicity against normal human gingival fibroblasts, suggesting a degree of selectivity for cancer cells. amrita.edumdpi.com Another study highlighted a pyridazinone derivative, Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), which demonstrated potent cytotoxicity against 22 human cancer cell lines. It was particularly effective against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells, with CC50 values in the low micromolar or nanomolar range. nih.gov

Further research into 3,6-disubstituted pyridazines showed excellent to moderate anticancer action against breast cancer cell lines T-47D and MDA-MB-231. nih.gov Many of these compounds inhibited the growth of T-47D cells with IC50 values ranging from 0.43 to 15.76 µM. nih.gov Benzopyridazine derivatives have also been synthesized and tested, showing promising antiproliferative activity against HCT-116, HepG-2, and MCF-7 human cancer cell lines. ekb.eg Notably, compounds 5b-d and 7a, b were more selective and potent against the HepG-2 liver cancer cell line than the reference drug doxorubicin. ekb.eg

The versatility of the pyridazine nucleus is also evident in the synthesis of pyrazolo[3,4-c]pyridazine derivatives. While the initial compounds did not show significant cytotoxic effects, their nano-formulations exhibited promising activity against HepG-2, HCT-116, and MCF-7 cancer cell lines. mdpi.com Other studies have successfully synthesized various pyridazine derivatives that showed significant cytotoxic activity against breast (MCF-7), liver (HepG-2), and colon (HCT) cancer cell lines. asianpubs.orgresearchgate.net

The following table summarizes the antiproliferative activity of selected pyridazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/CC50) | Reference |

| Pyr-1 | Leukemia (CEM, HL-60) | Low µM to nM | nih.gov |

| Pyr-1 | Breast (MDA-MB-231, MDA-MB-468) | Low µM to nM | nih.gov |

| Pyr-1 | Lung (A-549) | Low µM to nM | nih.gov |

| Compound 4a | Colon (HCT-116) | 11.90 µM | derpharmachemica.com |

| Compound 4a | Breast (MCF-7) | 11.10 µM | derpharmachemica.com |

| Compounds 5b-d | Liver (HepG-2) | 1.5 - 1.6 µM | ekb.eg |

| Compounds 7a, b | Liver (HepG-2) | 1.6 - 1.8 µM | ekb.eg |

| Various 3,6-disubstituted pyridazines | Breast (T-47D) | 0.43 - 15.76 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

The potent pyridazinone derivative Pyr-1 was identified as a strong inducer of apoptosis in acute promyelocytic leukemia HL-60 cells. nih.gov Flow cytometry analysis confirmed that its cytotoxic effects were mediated through the apoptosis/necrosis pathways. nih.gov Further investigation into the mechanisms of other 3(2H)-pyridazinone derivatives revealed that their antiproliferative effects on gastric adenocarcinoma (AGS) cells were linked to the induction of the apoptotic process. amrita.edumdpi.com Specifically, the expression of the pro-apoptotic protein Bax was measured by flow cytometry to confirm the involvement of apoptosis. amrita.edumdpi.com

In a study on newly synthesized pyridazine-based inhibitors, the effects on apoptosis and the cell cycle were analyzed in human (MDA-MB-231) and mouse (4T1) triple-negative breast cancer cell lines. mdpi.com These analyses are critical to understanding how these compounds inhibit cancer cell growth. Nanoparticles of a pyrazolo-pyridazine derivative also demonstrated their anticancer effects by influencing key biomarkers of apoptosis. mdpi.com Treatment with these nanoparticles led to the upregulation of the pro-apoptotic proteins Bax and p53, as well as caspase-3, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and shifting this ratio in favor of Bax promotes cell death.

The following table details the effects of specific pyridazine derivatives on apoptotic pathways.

| Compound/Derivative | Cell Line | Apoptotic Effect | Mechanism | Reference |

| Pyr-1 | Leukemia (HL-60) | Potent apoptosis inducer | Activation of apoptosis/necrosis pathways | nih.gov |

| 3(2H)-pyridazinone derivatives | Gastric Adenocarcinoma (AGS) | Induces apoptosis | Increased Bax expression | amrita.edumdpi.com |

| Pyrazolo-pyridazine nanoparticles | HepG-2, HCT-116, MCF-7 | Promotes apoptosis | Upregulation of Bax, p53, caspase-3; Downregulation of Bcl-2 | mdpi.com |

Intracellular Thiol Level Modulation and ROS Generation